molecular formula C9H17NO3 B15053904 Methyl 3-Morpholinobutanoate

Methyl 3-Morpholinobutanoate

Cat. No.: B15053904
M. Wt: 187.24 g/mol
InChI Key: ADWBNEMUIBKAJC-UHFFFAOYSA-N
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Description

Methyl 3-Morpholinobutanoate is an organic compound with the molecular formula C₉H₁₇NO₃. It is a derivative of butanoic acid, featuring a morpholine ring attached to the third carbon of the butanoate chain. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Morpholinobutanoate can be synthesized through several methods. One common approach involves the esterification of 3-morpholinobutyric acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Morpholinobutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-Morpholinobutanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: this compound is utilized in the production of polymers, resins, and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism by which Methyl 3-Morpholinobutanoate exerts its effects involves interactions with various molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.

Comparison with Similar Compounds

    Methyl 3-Methylbutanoate: Another ester with a similar structure but different functional groups.

    Ethyl 3-Morpholinobutanoate: An analog with an ethyl ester group instead of a methyl ester.

    Methyl 4-Morpholinobutanoate: A positional isomer with the morpholine ring attached to the fourth carbon.

Uniqueness: Methyl 3-Morpholinobutanoate stands out due to its specific structural features, which confer unique reactivity and interaction profiles. The presence of the morpholine ring enhances its solubility and stability, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 3-morpholin-4-ylbutanoate

InChI

InChI=1S/C9H17NO3/c1-8(7-9(11)12-2)10-3-5-13-6-4-10/h8H,3-7H2,1-2H3

InChI Key

ADWBNEMUIBKAJC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)N1CCOCC1

Origin of Product

United States

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